molecular formula C14H30O2 B1195059 2-(Dodecyloxy)ethanol CAS No. 4536-30-5

2-(Dodecyloxy)ethanol

Cat. No.: B1195059
CAS No.: 4536-30-5
M. Wt: 230.39 g/mol
InChI Key: SFNALCNOMXIBKG-UHFFFAOYSA-N
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Description

Scientific Research Applications

Ethylene Glycol Monododecyl Ether has diverse applications in scientific research:

Safety and Hazards

2-(Dodecyloxy)ethanol should be handled with care to avoid contact with skin and eyes. It is advised to avoid formation of dust and aerosols. Special instructions should be obtained before use and appropriate exhaust ventilation should be provided at places where dust is formed .

Biochemical Analysis

Biochemical Properties

2-(Dodecyloxy)ethanol plays a significant role in biochemical reactions, primarily due to its surfactant nature. It interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of micelles and enhancing the solubility of hydrophobic compounds. This compound is known to interact with enzymes such as lipases and proteases, altering their activity and stability. The interactions between this compound and these biomolecules are primarily hydrophobic and van der Waals forces, which help in stabilizing enzyme-substrate complexes and enhancing reaction rates .

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell membrane integrity and fluidity, leading to changes in cell signaling pathways and gene expression. In particular, this compound can disrupt lipid rafts in the cell membrane, affecting the localization and function of membrane-bound proteins. This disruption can lead to altered cellular metabolism and changes in the expression of genes involved in stress response and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with cell membranes and membrane-bound proteins. It can insert itself into the lipid bilayer, causing changes in membrane fluidity and permeability. This insertion can lead to the activation or inhibition of membrane-associated enzymes and receptors. Additionally, this compound can form complexes with proteins, altering their conformation and activity. These interactions can result in changes in cellular signaling pathways and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially when exposed to light and heat. Long-term exposure to this compound can lead to cumulative effects on cellular function, including changes in cell viability, proliferation, and differentiation. These effects are often observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cell signaling and metabolism. Toxic effects, such as liver and kidney damage, have been observed at high doses. Additionally, threshold effects have been noted, where a certain concentration of this compound is required to elicit a measurable biological response .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily those related to lipid metabolism. It can be metabolized by enzymes such as cytochrome P450 and alcohol dehydrogenase, leading to the formation of metabolites that can further participate in biochemical reactions. The compound can also affect metabolic flux and alter the levels of key metabolites, impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation in specific cellular compartments. The compound’s distribution is also affected by its hydrophobic nature, which allows it to partition into lipid-rich regions of the cell .

Subcellular Localization

This compound is primarily localized in the cell membrane and lipid-rich organelles such as the endoplasmic reticulum and Golgi apparatus. Its activity and function are influenced by its subcellular localization, as it can interact with membrane-bound proteins and enzymes. Post-translational modifications and targeting signals can also direct this compound to specific subcellular compartments, affecting its biochemical activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethylene Glycol Monododecyl Ether can be synthesized through the reaction of ethylene glycol with dodecyl alcohol under acidic or basic conditions. The reaction typically involves the use of a catalyst such as sulfuric acid or sodium hydroxide to facilitate the etherification process .

Industrial Production Methods: In industrial settings, the production of Ethylene Glycol Monododecyl Ether involves the continuous addition of ethylene oxide to dodecyl alcohol in the presence of a catalyst. The reaction is carried out at elevated temperatures and pressures to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: Ethylene Glycol Monododecyl Ether undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of Ethylene Glycol Monododecyl Ether involves its ability to reduce interfacial tension between immiscible substances. This property facilitates the formation and stabilization of emulsions. Its amphiphilic nature, with a hydrophilic ethylene glycol chain and a hydrophobic dodecyl group, allows it to interact with both aqueous and organic phases .

Comparison with Similar Compounds

  • Ethylene Glycol Monomethyl Ether
  • Ethylene Glycol Monoethyl Ether
  • Ethylene Glycol Monobutyl Ether
  • Ethylene Glycol Monophenyl Ether
  • Propylene Glycol Methyl Ether

Comparison: Ethylene Glycol Monododecyl Ether is unique due to its longer hydrophobic chain, which enhances its emulsifying and solubilizing properties compared to shorter-chain glycol ethers. This makes it particularly effective in applications requiring stable emulsions and dispersions .

Properties

IUPAC Name

2-dodecoxyethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H30O2/c1-2-3-4-5-6-7-8-9-10-11-13-16-14-12-15/h15H,2-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFNALCNOMXIBKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

9002-92-0
Record name Polyethylene glycol lauryl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=9002-92-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID8044676
Record name 2-(Dodecyloxy)ethanol
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URL https://comptox.epa.gov/dashboard/DTXSID8044676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Ethanol, 2-(dodecyloxy)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

4536-30-5
Record name Ethylene glycol monododecyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4536-30-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Dodecyloxy)ethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004536305
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanol, 2-(dodecyloxy)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-(Dodecyloxy)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8044676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(dodecyloxy)ethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.625
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name DODECYL ETHYLENEGLYCOL MONOETHER
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 2-(Dodecyloxy)ethanol work to prevent pine wilt disease?

A1: this compound acts as an aggregation pheromone, primarily for the longhorn beetle species Monochamus alternatus and Monochamus saltuarius [, ]. These beetles are known vectors of the pinewood nematode, Bursaphelenchus xylophilus, which causes pine wilt disease. By using this compound in traps, researchers and forest managers can attract and capture these beetles, disrupting their life cycle and limiting the spread of the nematode to healthy pine trees [].

Q2: What is the chemical structure of this compound?

A2: this compound is a hydroxyether with a 12-carbon alkyl chain attached to the ether oxygen.

    Q3: Can this compound be used alone for beetle attraction, or are other compounds needed?

    A3: Research suggests that this compound is most effective when combined with other semiochemicals []. For example, a mixture of this compound, α-pinene, and ethanol showed significant attraction for Monochamus alternatus and Monochamus saltuarius []. This suggests that these beetle species rely on a complex blend of volatile compounds for communication and mate attraction.

    Q4: Are there any known structural analogs of this compound, and do they exhibit similar activity?

    A4: Researchers have investigated the activity of C10 and C12 analogs of this compound, namely 2-(decyloxy)ethanol and this compound []. While these analogs showed some attraction for Monochamus saltuarius in combination with other semiochemicals, their effectiveness was lower compared to 2-(undecyloxy)ethanol (monochamol) []. This suggests that the chain length of the alkyl group plays a crucial role in the pheromone activity and specificity for different Monochamus species.

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